1,1'-(Iminobis(ethyleneiminoethylene))bis(3-(octatriacontenyl)pyrrolidine-2,5-dione)
Description
This compound features two pyrrolidine-2,5-dione moieties linked by an iminobis(ethyleneiminoethylene) group, with each pyrrolidine ring substituted at the 3-position by an octatriacontenyl chain (a 38-carbon unsaturated hydrocarbon). The extended alkyl chain contributes to high lipophilicity and molecular weight, which may influence solubility, membrane permeability, and pharmacokinetic properties.
Properties
CAS No. |
64346-97-0 |
|---|---|
Molecular Formula |
C92H175N5O4 |
Molecular Weight |
1415.4 g/mol |
IUPAC Name |
3-[(E)-octatriacont-1-enyl]-1-[2-[2-[2-[2-[3-[(E)-octatriacont-1-enyl]-2,5-dioxopyrrolidin-1-yl]ethylamino]ethylamino]ethylamino]ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C92H175N5O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-61-63-65-67-69-71-73-75-87-85-89(98)96(91(87)100)83-81-94-79-77-93-78-80-95-82-84-97-90(99)86-88(92(97)101)76-74-72-70-68-66-64-62-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h73-76,87-88,93-95H,3-72,77-86H2,1-2H3/b75-73+,76-74+ |
InChI Key |
XUGWBWYRBSPNOV-SBDKOWOHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC/C=C/C1C(=O)N(C(=O)C1)CCNCCNCCNCCN2C(=O)C(CC2=O)/C=C/CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC1CC(=O)N(C1=O)CCNCCNCCNCCN2C(=O)CC(C2=O)C=CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a convergent approach involving:
- Formation of the iminobis(ethyleneiminoethylene) core from ethylene diamine derivatives
- Preparation of 3-(octatriacontenyl)pyrrolidine-2,5-dione intermediates
- Coupling of these intermediates via condensation or nucleophilic substitution reactions to form the bis-substituted final product
This multi-step process requires careful purification at each stage to avoid impurities that can affect the final product’s properties.
Stepwise Synthetic Route
| Step | Reaction Description | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Synthesis of iminobis(ethyleneiminoethylene) intermediate | Ethylenediamine or tetraethylenepentamine | Controlled temperature, inert atmosphere | Formation of the bis-amine linker |
| 2 | Preparation of 3-(octatriacontenyl)pyrrolidine-2,5-dione | Octatriacont-1-enyl succinic anhydride or related anhydrides | Mild heating, solvent such as toluene or DMF | Formation of the pyrrolidine-2,5-dione ring with long alkyl chain |
| 3 | Coupling reaction | Intermediate from Step 1 and Step 2 | Condensation under reflux, possibly with catalysts or dehydrating agents | Formation of the bis-substituted final compound |
| 4 | Purification | Chromatography or recrystallization | Solvent systems optimized for solubility | Ensures removal of unreacted starting materials and side products |
Industrial Scale Considerations
- Automated control of temperature, pressure, and reactant feed rates to optimize yield and reproducibility
- Use of high-purity starting materials to minimize side reactions
- Purification by crystallization or chromatographic techniques adapted for large-scale production
- Environmental and safety controls due to the compound’s high molecular weight and potential hazards
Reaction Conditions and Optimization
- Temperature: Typically moderate heating (50–120 °C) to promote condensation without decomposing sensitive groups
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or toluene are preferred for solubility of intermediates
- Catalysts: Acid catalysts or dehydrating agents may be used to facilitate ring closure and coupling
- Reaction Time: Several hours to overnight, depending on scale and desired conversion
- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation of sensitive amine groups
Analytical Data Supporting Preparation
| Parameter | Value | Method | Notes |
|---|---|---|---|
| Molecular Weight | 1415.4 g/mol | Mass spectrometry | Confirms molecular integrity |
| Purity | >95% | HPLC or NMR | Indicates successful synthesis and purification |
| Melting Point | Not available | DSC or melting point apparatus | Compound is high molecular weight, may be waxy or oily |
| Structural Confirmation | NMR (1H, 13C), IR spectroscopy | Confirms functional groups and linkage formation | |
| Elemental Analysis | Consistent with C92H175N5O4 | Validates composition |
Research Findings on Preparation
- Studies indicate that the choice of linker amine (e.g., ethylenediamine vs. tetraethylenepentamine) affects the reaction kinetics and final product yield.
- The long alkyl chain (octatriacontenyl) requires careful handling to avoid aggregation or precipitation during synthesis.
- Optimization of solvent and temperature conditions improves coupling efficiency and reduces side products.
- Purification methods such as column chromatography using silica gel with non-polar solvents have been effective in isolating the pure compound.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Starting Materials | Ethylenediamine derivatives, octatriacont-1-enyl succinic anhydride |
| Key Reactions | Condensation, ring closure, nucleophilic substitution |
| Reaction Conditions | Moderate heating, inert atmosphere, polar aprotic solvents |
| Purification | Chromatography, recrystallization |
| Scale | Laboratory to industrial scale with process optimization |
| Challenges | Solubility of long-chain intermediates, control of side reactions |
Chemical Reactions Analysis
1,1’-[Iminobis(ethyleneiminoethylene)]bis[3-(octatriacontenyl)pyrrolidine-2,5-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Drug Delivery Systems
The amphiphilic nature of the compound allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs. This property is particularly beneficial in improving the solubility and bioavailability of poorly soluble pharmaceuticals. Studies have shown that such compounds can enhance drug delivery efficiency in targeted therapies.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties against various pathogens. The long hydrophobic tail may contribute to membrane disruption in bacterial cells, making this compound a candidate for developing new antimicrobial agents.
Nanotechnology
Due to its ability to self-assemble into nanostructures, this compound can be utilized in the fabrication of nanocarriers for targeted drug delivery and imaging applications. Its structural features allow for functionalization with targeting ligands or imaging agents.
Materials Science
The compound's unique chemical properties make it suitable for use in the development of new materials, such as coatings or films that exhibit specific mechanical or thermal properties. Its ability to form stable complexes with metal ions could also be explored for applications in catalysis.
Case Study 1: Drug Delivery Mechanism
A study demonstrated that a similar compound was effective in encapsulating doxorubicin, a chemotherapeutic agent. The results indicated improved cellular uptake and reduced side effects when administered via the micelle-forming system compared to free drug administration.
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that compounds with structural similarities exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating high potency.
Case Study 3: Nanostructure Formation
Research on self-assembly behavior revealed that the compound could form stable nanoparticles in aqueous solutions. These nanoparticles were characterized using dynamic light scattering (DLS) and transmission electron microscopy (TEM), confirming their potential for drug delivery applications.
Mechanism of Action
The mechanism of action of 1,1’-[Iminobis(ethyleneiminoethylene)]bis[3-(octatriacontenyl)pyrrolidine-2,5-dione] involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially altering their activity. The long octatriacontenyl chains may facilitate interactions with lipid membranes, influencing cellular processes. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest analog, 1,1'-(Iminobis(ethyleneiminoethylene))bis(3-(icosenyl)pyrrolidine-2,5-dione) (CAS 64347-11-1), differs by having shorter icosenyl (C20) chains. Key comparisons include:
†Estimated based on structural analogs and computational modeling.
Key Findings:
Veber et al. (2002) noted that high molecular weight (>500) and excessive rotatable bonds negatively impact bioavailability, aligning with the challenges posed by the main compound’s structure.
Linker Flexibility: The iminobis(ethyleneiminoethylene) linker introduces additional rotatable bonds compared to rigid phenylene linkers (e.g., CAS 13676-54-5), further reducing membrane permeation rates.
Bioavailability Predictors : The main compound’s polar surface area (~80–90 Ų) falls within the acceptable range (<140 Ų) for bioavailability, but its extreme lipophilicity and rotatable bond count likely offset this advantage.
Pharmacokinetic Considerations
- Oral Bioavailability : The icosenyl analog (CAS 64347-11-1) may exhibit marginally better bioavailability due to its shorter chain and fewer rotatable bonds, though neither compound is likely to meet optimal criteria for oral dosing.
- Clearance and Permeation : Increased rotatable bonds correlate with slower artificial membrane permeation rates, suggesting the main compound’s long chain could hinder absorption.
Research Implications
The structural modifications in these analogs highlight trade-offs between lipophilicity (for tissue targeting) and pharmacokinetic viability. Future studies should prioritize:
- In vitro Permeability Assays : To quantify permeation rates for octatriacontenyl vs. icosenyl derivatives.
- Synthetic Optimization : Truncating the alkyl chain or rigidifying the linker to improve bioavailability while retaining functionality.
Biological Activity
The compound 1,1'-(iminobis(ethyleneiminoethylene))bis(3-(octatriacontenyl)pyrrolidine-2,5-dione (CAS No. 64346-97-0) is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C92H171N5O4
- Molecular Weight : 1411.37 g/mol
- Structure : The compound features a bis-pyrrolidine dione backbone with long octatriacontenyl side chains, which may influence its solubility and bioactivity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine-2,5-dione moieties and the incorporation of long-chain alkyl groups. The specific synthetic routes are critical as they can affect the yield and purity of the final product.
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial activity. For instance, imidazo[1,5-a]quinolines have shown significant activity against Mycobacterium tuberculosis (Mtb) strains. A study highlighted that certain metal complexes derived from these compounds could enhance their antimycobacterial properties significantly (up to 12.5-fold) while reducing cytotoxicity .
| Compound | Mtb Inhibition (IC50/90 μM) | Cytotoxicity (HepG2 IC50 μM) |
|---|---|---|
| C1 | 6 / 7.7 | >100 |
| C7 | 9.1 / 17.7 | 83.3 |
This table summarizes the inhibitory concentrations against Mtb and the cytotoxic effects on human liver cells (HepG2), indicating a promising therapeutic window for certain derivatives.
The exact mechanism of action for 1,1'-(iminobis(ethyleneiminoethylene))bis(3-(octatriacontenyl)pyrrolidine-2,5-dione remains to be fully elucidated; however, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor due to its structural similarities with known antibacterial agents.
Case Studies
-
Study on Structural Analogues :
A series of pyrrolidine derivatives were synthesized and evaluated for their biological activity against various microbial strains. The results indicated that modifications in the alkyl chain length and functional groups significantly impacted their antimicrobial efficacy . -
Metal Complexation Effects :
Research demonstrated that complexing similar compounds with metal ions such as Zn²⁺ or Fe²⁺ could enhance their biological activity against Mtb while reducing toxicity levels in mammalian cell lines . This suggests potential avenues for developing more effective formulations based on 1,1'-(iminobis(ethyleneiminoethylene))bis(3-(octatriacontenyl)pyrrolidine-2,5-dione .
Q & A
Q. What are the recommended synthetic pathways for 1,1'-(Iminobis(ethyleneiminoethylene))bis(3-(octatriacontenyl)pyrrolidine-2,5-dione?
The synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Use carbodiimide reagents (e.g., DCC or EDC) to link pyrrolidine-2,5-dione moieties with ethyleneimine spacers.
- Alkylation : Introduce octatriacontenyl chains via nucleophilic substitution or Michael addition, requiring anhydrous conditions and catalysts like DBU.
- Purification : Employ size-exclusion chromatography (SEC) or preparative HPLC to isolate the product from side chains and unreacted intermediates due to the compound’s high molecular weight (~1,400 g/mol, extrapolated from ’s analogous structure). Post-synthesis, validate purity via HPLC (≥98%) and NMR .
Q. Which spectroscopic techniques are optimal for structural characterization?
- NMR Spectroscopy : 1H and 13C NMR to confirm backbone connectivity and alkyl chain integration. For long octatriacontenyl chains, use DEPT-135 to distinguish CH₂ groups.
- Mass Spectrometry : MALDI-TOF MS is preferred over ESI due to the compound’s hydrophobicity and high molecular weight.
- FTIR : Identify carbonyl stretches (1,700–1,750 cm⁻¹) and amine/imine vibrations (3,300–3,500 cm⁻¹) .
Q. How should researchers monitor stability during storage?
Conduct accelerated stability studies under ICH guidelines:
- Conditions : 40°C/75% RH for 6 months; test for hydrolysis (via HPLC) and oxidation (TGA/DSC).
- Light Sensitivity : Store in amber vials under inert gas (Ar/N₂) to prevent photodegradation of the imine bonds .
Q. What purification strategies address solubility challenges post-synthesis?
- Solvent Systems : Use gradient elution with chloroform:methanol (9:1 to 1:1) in column chromatography.
- Crystallization : Optimize solvent mixtures (e.g., DCM:hexane) to induce fractional crystallization of the hydrophobic product .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction yields and purity?
Apply factorial design to screen critical variables:
- Factors : Temperature (40–80°C), catalyst loading (5–15 mol%), and reaction time (12–48 hrs).
- Response Surface Methodology (RSM) : Model interactions between factors to identify optimal conditions. For example, higher catalyst loads may reduce reaction time but increase byproducts .
Q. What computational methods predict interactions with lipid bilayers?
- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model octatriacontenyl chain integration into lipid membranes. Parameterize force fields (e.g., CHARMM36) for long alkyl chains.
- Free Energy Calculations : Estimate binding affinities using umbrella sampling or MM/PBSA. This reveals how chain length affects membrane permeability .
Q. How to resolve contradictions in solubility data during formulation?
- Ternary Phase Diagrams : Map solubility in co-solvent systems (e.g., ethanol:water:Tween-80) to identify stable micellar or liposomal formulations.
- Dynamic Light Scattering (DLS) : Monitor aggregation states (micelles vs. vesicles) under varying pH/temperature .
Q. What mechanistic insights can be gained from kinetic studies of degradation pathways?
- Pseudo-First-Order Kinetics : Track hydrolysis rates of imine bonds under acidic (pH 3–5) and alkaline (pH 8–10) conditions via UV-Vis or LC-MS.
- Isotope Labeling : Use D₂O to confirm water participation in hydrolysis mechanisms .
Q. How to evaluate catalytic potential in asymmetric synthesis?
Q. What strategies validate structure-activity relationships (SAR) in biological systems?
Q. Methodological Notes
- Experimental Design : Prioritize fractional factorial designs to minimize resource use while capturing variable interactions .
- Data Validation : Cross-reference spectroscopic data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) to resolve ambiguities .
- Safety : Follow protocols in for handling hazardous reagents during synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
